REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.Cl.[CH3:8][O:9][C:10]1[CH:15]=[C:14]([S:16](Cl)(=[O:18])=[O:17])[CH:13]=[CH:12][C:11]=1[C:20]1[NH:28][C:27]2[C:22](=[N:23][CH:24]=[N:25][CH:26]=2)[N:21]=1>C(OCC)(=O)C.O>[CH3:8][O:9][C:10]1[CH:15]=[C:14]([S:16]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)(=[O:18])=[O:17])[CH:13]=[CH:12][C:11]=1[C:20]1[NH:28][C:27]2[C:22](=[N:23][CH:24]=[N:25][CH:26]=2)[N:21]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
8-(2'-methoxy-4'-chlorosulfonylphenyl)-purine hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=C(C=CC(=C1)S(=O)(=O)Cl)C1=NC2=NC=NC=C2N1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated down to one-third of the volume
|
Type
|
CUSTOM
|
Details
|
the crystals precipitated
|
Type
|
FILTRATION
|
Details
|
were subjected to suction filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=CC(=C1)S(=O)(=O)N1CCOCC1)C1=NC2=NC=NC=C2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |